molecular formula C23H22N4O2 B5030023 N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide

Cat. No.: B5030023
M. Wt: 386.4 g/mol
InChI Key: LWBPFOASJVDCMB-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes the following steps:

    Formation of Benzotriazole Core: The initial step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the methyl and phenyl groups at specific positions.

    Amidation: The final step involves the reaction of the substituted benzotriazole with 3-propoxybenzoyl chloride under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-phenylacetamide
  • N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
  • 4-(benzyloxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Uniqueness

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide stands out due to its unique propoxybenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-12-29-19-11-7-8-17(14-19)23(28)24-20-15-22-21(13-16(20)2)25-27(26-22)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBPFOASJVDCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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